5-bromo-6-fluoro-1H-indole
Overview
Description
5-Bromo-6-fluoro-1H-indole is a halogen substituted indole . It is a solid compound with a molecular weight of 214.04 .
Molecular Structure Analysis
The molecular structure of 5-bromo-6-fluoro-1H-indole is represented by the linear formula C8H5BrFN . The InChI code for this compound is 1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-1H-indole is a solid compound with a molecular weight of 214.04 . It is recommended to be stored in a dry room at normal temperature .Scientific Research Applications
- Summary of Application : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have inhibitory activity against influenza A, with IC50 values in the micromolar range .
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Pharmaceutical Research
Synthesis of Alkaloids
- Summary of Application : Certain indole derivatives have been found to have inhibitory activity against influenza A .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of the indole derivative, followed by in vitro testing to evaluate its antiviral activity .
- Results or Outcomes : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- Summary of Application : Indole derivatives have been found to possess anti-inflammatory activities, which can be useful in the treatment of various inflammatory diseases .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant anti-inflammatory activity in various in vitro and in vivo models .
Antiviral Activity
Anti-inflammatory Activity
- Summary of Application : Indole derivatives have been found to possess anticancer activities, which can be useful in the treatment of various types of cancer .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing to evaluate its biological activity .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant anticancer activity in various in vitro and in vivo models .
- Summary of Application : Indole derivatives have been found to possess antimicrobial activities, which can be useful in the treatment of various microbial infections .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific biological activity being targeted. Typically, these involve the synthesis of the indole derivative, followed by in vitro testing to evaluate its antimicrobial activity .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have been found to have significant antimicrobial activity against a range of bacteria and fungi .
Anticancer Activity
Antimicrobial Activity
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKIMTKXOCVWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470610 | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-fluoro-1H-indole | |
CAS RN |
434960-42-6 | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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